1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one
Overview
Description
1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one is a compound of interest due to its unique chemical structure, which allows for various synthetic transformations and applications in chemical research. One application involves the synthesis of novel fused β-lactams through intramolecular 1,3-dipolar cycloadditions, leading to tricyclic triazole compounds. These compounds have demonstrated weak β-lactamase inhibitory properties, hinting at potential applications in combating antibiotic resistance (Davies & Pearson, 1981). Additionally, the synthesis and evaluation of azetidinone and thiazolidinone moieties linked to indole nucleus have shown antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities, suggesting their utility in developing new therapeutic agents (Saundane & Walmik, 2013).
Antifungal and Antibacterial Agents
Compounds derived from this compound have been explored for their potential as antifungal and antibacterial agents. For example, azetidinone and thiazolidinone derivatives have been tested for their activity against various microorganisms, with some showing excellent activity. This highlights the potential of these compounds in addressing the need for new antimicrobial agents in the face of rising resistance (Mistry & Desai, 2006).
Pharmacological Applications
The structural features of this compound facilitate the synthesis of compounds with potential pharmacological applications. Research has focused on creating derivatives with antifungal properties, highlighting the compound's utility in developing new treatments for fungal infections. Notably, some derivatives have shown high activity against Candida spp. strains, demonstrating the compound's relevance in pharmaceutical research (Zambrano-Huerta et al., 2019).
Mechanism of Action
: Biosynth: 1-(3-Azidoazetidin-1-yl)-2-cyclopropylethan-1-one : ACS Publications: Synthesis and Insecticidal Activity Study of Azidopyridryl Containing Dichlorolpropene Ether Derivatives : Smolecule: (3-Azidoazetidin-1-yl)(3-fluoropyridin-4-yl)methanone : Smolecule: (3-Azidoazetidin-1-yl)(cyclopentyl)methanone : Weikeqi Biotech: 1-(3-Azidoazetidin-1-yl-2-cyclohexylethan-1-one : [Biosynth: 1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one](https://www.biosynth.com/p/YID03504/2098035-04-0-1-3-azidoazetidin-1-yl-222
Properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-cyclopropylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-11-10-7-4-12(5-7)8(13)3-6-1-2-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZDANKLRJIBKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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